

The Pharmacological Profile of [D-Pen², D-Pen⁵] Enkephalin (DPDPE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Pen², D-Pen⁵] Enkephalin (DPDPE) is a synthetic, cyclic pentapeptide analogue of the endogenous opioid peptide enkephalin. Developed in the early 1980s, it was one of the first highly selective agonists for the delta (δ)-opioid receptor.[1] Its conformational constraint, provided by the two D-penicillamine residues forming a disulfide bridge, confers high affinity and remarkable selectivity for the δ -opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors. This high selectivity has established DPDPE as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the δ -opioid system, with potential therapeutic applications in analgesia, mood disorders, and neuroprotection. This technical guide provides an in-depth overview of the pharmacological profile of DPDPE, including its receptor binding characteristics, functional activity, and downstream signaling pathways, supplemented with detailed experimental protocols and data visualizations.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the interaction of DPDPE with opioid receptors.

Table 1: Opioid Receptor Binding Affinity of DPDPE

Receptor Subtype	Radioligand	Tissue/Cell Line	Kı (nM)	Reference
Delta (δ)	[³H]DPDPE	Rat Brain Membranes	2.7	[1]
Mu (μ)	[³H]DPDPE	Rat Brain Membranes	713	[1]
Карра (к)	[³H]DPDPE	Rat Brain Membranes	>1,500	[1]

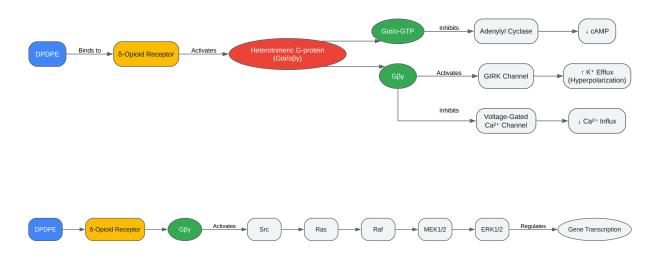
 K_i (Inhibition constant) represents the affinity of DPDPE for the receptor. A lower K_i value indicates a higher binding affinity.

Table 2: In Vitro Functional Potency of DPDPE

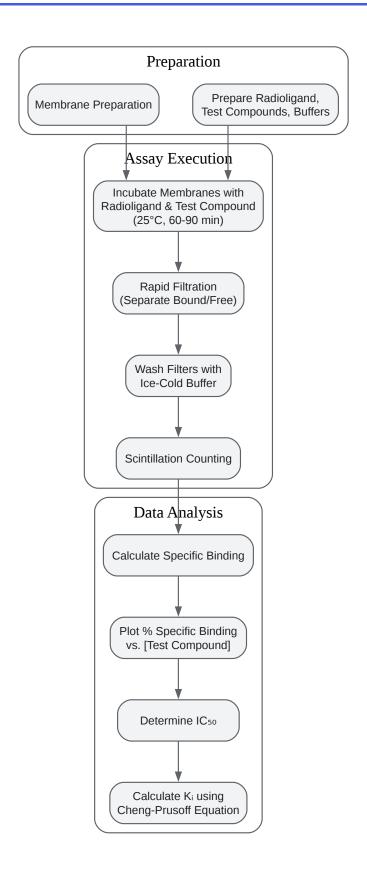
Assay	Cell Line	Parameter	Value (nM)	Reference
[³⁵ S]GTPyS Binding	NG108-15/HA- D1R cells	EC50	59.9 ± 15.1	[2]
[³⁵ S]GTPyS Binding	CHO-FLAG- DOPR/HA-D1R cells	EC50	47.0 ± 10.9	[2]
cAMP Inhibition	HEK293 cells expressing δ-opioid receptor	EC50	~5.2 (qualitative)	
Gαi1 activation	HEK293 cells	Log(K _a)	-6.17 ± 0.55	[3]

EC₅₀ (Half-maximal effective concentration) is the concentration of DPDPE that elicits 50% of the maximal response in a given functional assay. Log(K_a) is the logarithm of the agonist affinity constant.

Signaling Pathways



DPDPE, upon binding to the δ -opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (G α i/o). However, evidence also supports the activation of other signaling cascades.


Canonical G-Protein Signaling Pathway

Activation of the δ -opioid receptor by DPDPE leads to the dissociation of the heterotrimeric G-protein into its Gai/o and G β y subunits. These subunits then modulate the activity of downstream effectors:

- Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
- Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the
 activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying
 potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell
 membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces
 calcium influx.[5]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. PKA and ERK1/2 are involved in dopamine D1 receptor-induced heterologous desensitization of the δ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peripheral G protein-coupled inwardly rectifying potassium channels are involved in δopioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacological Profile of [D-Pen², D-Pen⁵] Enkephalin (DPDPE): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589489#pharmacological-profile-of-dpen2-pen5-enkephalin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com